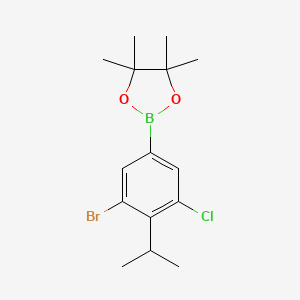
2-(3-Bromo-5-chloro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-5-chloro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic ester group, which is pivotal in facilitating various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-chloro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-chloro-4-isopropylphenylboronic acid with a suitable reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems and reactors can help optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions: This compound primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic ester partner. It can also participate in other reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a solvent (e.g., water/THF mixture).
Oxidation: Common oxidizing agents include hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under various conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Corresponding alcohols or ketones.
Reduction: Corresponding alcohols.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry: In organic chemistry, this compound is extensively used in the synthesis of complex molecules, including pharmaceuticals and natural products. Its role in cross-coupling reactions makes it invaluable for constructing carbon-carbon bonds.
Biology: The compound can be used to create biologically active molecules, which are essential for studying biological processes and developing new drugs.
Medicine: It is employed in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases. Its ability to form stable bonds with various functional groups makes it a versatile tool in medicinal chemistry.
Industry: In the chemical industry, this compound is used to produce materials with specific properties, such as polymers and advanced materials.
作用機序
The mechanism by which 2-(3-Bromo-5-chloro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst, which then forms the final product.
Molecular Targets and Pathways:
Suzuki-Miyaura Coupling: The palladium catalyst and the boronic ester group are the key players in the reaction pathway.
Oxidation and Reduction: The specific molecular targets depend on the functional groups present in the starting materials.
類似化合物との比較
Boronic Acids: Such as phenylboronic acid and its derivatives.
Boronic Esters: Other boronic esters with different substituents on the aromatic ring.
Uniqueness: 2-(3-Bromo-5-chloro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its specific combination of substituents on the aromatic ring, which can influence its reactivity and stability. This makes it particularly useful for certain types of cross-coupling reactions that other boronic esters may not be as effective in.
特性
分子式 |
C15H21BBrClO2 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC名 |
2-(3-bromo-5-chloro-4-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BBrClO2/c1-9(2)13-11(17)7-10(8-12(13)18)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3 |
InChIキー |
DAOIRRCPOGPCSA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



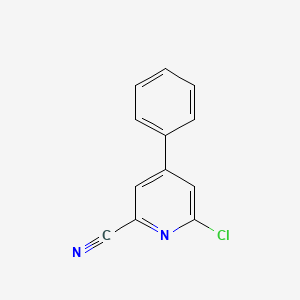

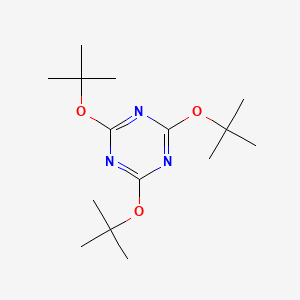
![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid](/img/structure/B15364143.png)
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B15364148.png)

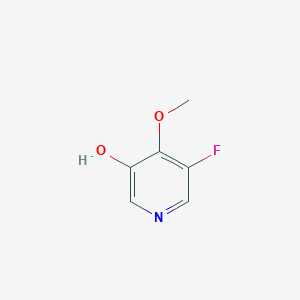
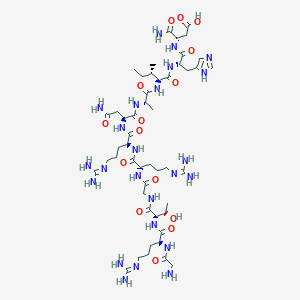
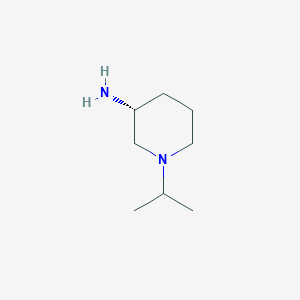
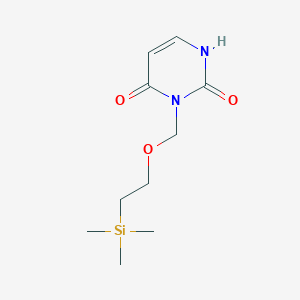
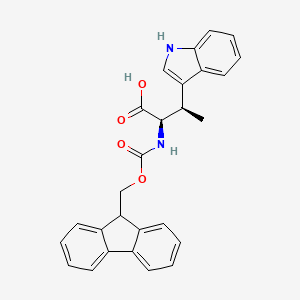
![5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15364199.png)
![4-(Ethylsulfonyl)-2'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15364201.png)
